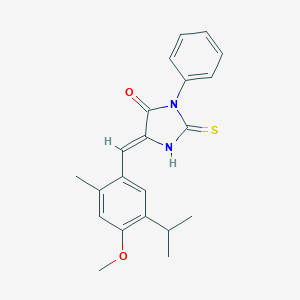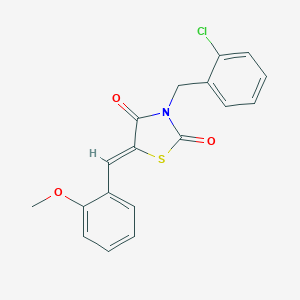![molecular formula C22H20Cl2N2O4S B300984 Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300984.png)
Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCTB, and it is a member of the thiazolidinone family of compounds. DCTB has shown promising results in various scientific studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
作用机制
The mechanism of action of DCTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DCTB has been found to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of angiogenesis (formation of new blood vessels)
4. Inhibition of inflammation
5. Neuroprotection
实验室实验的优点和局限性
The advantages of using DCTB in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in aqueous solutions and its limited stability in biological systems.
未来方向
There are several future directions for research involving DCTB, including:
1. Development of new cancer therapies: DCTB has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer therapy.
2. Development of new antibiotics: DCTB has shown significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
3. Development of new treatments for neurodegenerative diseases: DCTB has shown neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential as a treatment for these diseases.
4. Development of new drug delivery systems: DCTB's low solubility in aqueous solutions and limited stability in biological systems make it a challenging compound to work with. Further research is needed to develop new drug delivery systems that can overcome these limitations.
Conclusion:
Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, or DCTB, is a promising compound that has shown potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new therapies and treatments based on its properties.
合成方法
The synthesis of DCTB involves the reaction of 5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene) with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a catalyst, and the product is purified using column chromatography. The yield of DCTB is typically around 70%.
科学研究应用
DCTB has been studied extensively for its potential applications in various scientific fields. It has shown promising results in the following areas:
1. Cancer Research: DCTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
2. Antimicrobial Activity: DCTB has shown significant antimicrobial activity against various bacteria and fungi. It has been found to be particularly effective against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.
3. Neuroprotection: DCTB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to protect neurons from oxidative stress and inflammation, making it a potential candidate for the development of new treatments for these diseases.
属性
产品名称 |
Ethyl 4-{[5-(3,5-dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
分子式 |
C22H20Cl2N2O4S |
分子量 |
479.4 g/mol |
IUPAC 名称 |
ethyl 4-[[(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-4-29-19-16(23)10-13(11-17(19)24)12-18-20(27)26(3)22(31-18)25-15-8-6-14(7-9-15)21(28)30-5-2/h6-12H,4-5H2,1-3H3/b18-12-,25-22? |
InChI 键 |
XMBIORMHWAFNCX-GUOILJMFSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl |
SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-Ethoxy-4-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300901.png)

![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)
![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)



![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)
